molecular formula C11H18N4O3S B6445371 N-{1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide CAS No. 2640892-02-8

N-{1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide

Cat. No. B6445371
CAS RN: 2640892-02-8
M. Wt: 286.35 g/mol
InChI Key: MJDBOQZPDVHGIB-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazole is an aromatic heterocycle with a –N=C=O- linkage. It contains one oxygen and two nitrogen atoms in a five-membered ring . This scaffold is present in many marketed drugs, such as Raltegravir, Tiodazosin, Nesapidil, and Zibotentan .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives often involves the reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane (NIITP) followed by a copper-catalyzed coupling with aryl iodides .


Molecular Structure Analysis

In IR spectra, compounds containing the 1,3,4-oxadiazole scaffold often show an absorption band at 2934.96–2920.80 cm −1 which is assigned to an alkyl stretch (–CH 2 –), and the 1444–1580 cm −1 absorption assigned to aromatic C=C stretching .


Chemical Reactions Analysis

The reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane (NIITP) followed in situ by a copper-catalyzed coupling with aryl iodides provides 2,5-disubstituted 1,3,4-oxadiazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives can vary widely depending on the specific substituents. For example, some derivatives have been reported to have a melting point of 133–135 °C .

Safety and Hazards

The safety and hazards of a specific 1,3,4-oxadiazole derivative would depend on its specific structure and properties. Some general hazards associated with this class of compounds include acute oral toxicity and skin and eye irritation .

Future Directions

The 1,3,4-oxadiazole scaffold has shown promise in the development of new drugs, particularly for cancer treatment. Future research may focus on structural modifications to ensure high cytotoxicity towards malignant cells .

properties

IUPAC Name

N-[1-(1,3,4-oxadiazol-2-ylmethyl)piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O3S/c16-19(17,10-3-4-10)14-9-2-1-5-15(6-9)7-11-13-12-8-18-11/h8-10,14H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDBOQZPDVHGIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=NN=CO2)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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